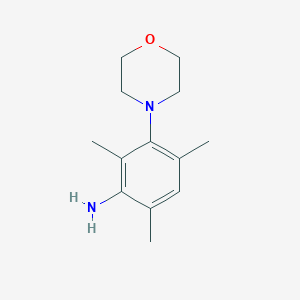
2,4,6-Trimethyl-3-morpholinoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethyl-3-morpholinoaniline is an organic compound with the molecular formula C₁₃H₂₀N₂O. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with three methyl groups and a morpholine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-3-morpholinoaniline typically involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by catalytic hydrogenation. The nitration process uses a mixture of sulfuric acid and nitric acid to introduce nitro groups into the mesitylene. The resulting 2,4,6-trimethyl nitrobenzene is then subjected to catalytic hydrogenation using a nickel catalyst to produce 2,4,6-trimethylaniline. Finally, the morpholine ring is introduced through a substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for nitration and hydrogenation, ensuring high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the efficiency and minimize the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trimethyl-3-morpholinoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The morpholine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using nickel or palladium catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,4,6-Trimethyl-3-morpholinoaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 2,4,6-Trimethyl-3-morpholinoaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethylaniline: Lacks the morpholine ring, making it less versatile in certain applications.
3-Morpholinoaniline: Does not have the methyl groups, affecting its chemical reactivity and properties.
2,4,6-Trimethylphenol: Similar structure but lacks the amino and morpholine groups, limiting its applications.
Uniqueness
2,4,6-Trimethyl-3-morpholinoaniline is unique due to the presence of both the morpholine ring and the three methyl groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
847414-28-2 |
|---|---|
Formule moléculaire |
C13H20N2O |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
2,4,6-trimethyl-3-morpholin-4-ylaniline |
InChI |
InChI=1S/C13H20N2O/c1-9-8-10(2)13(11(3)12(9)14)15-4-6-16-7-5-15/h8H,4-7,14H2,1-3H3 |
Clé InChI |
HXEBPVWVIKTZGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1N)C)N2CCOCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11766266.png)
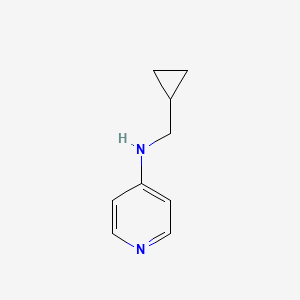
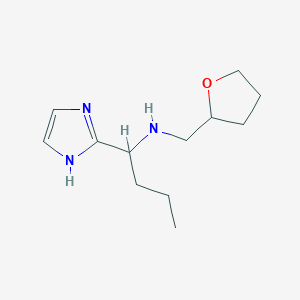
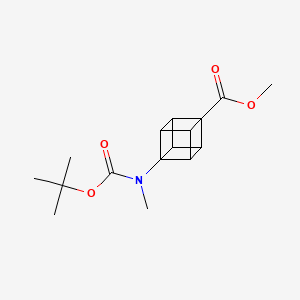

![6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B11766286.png)
![4H-Benzo[b][1,4]thiazine-2-carbonitrile](/img/structure/B11766288.png)
![{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol](/img/structure/B11766291.png)

![(3aR,5S,6aS)-5-[2-(trifluoromethyl)phenyl]-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B11766296.png)
![tert-Butyl (R)-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate](/img/structure/B11766305.png)

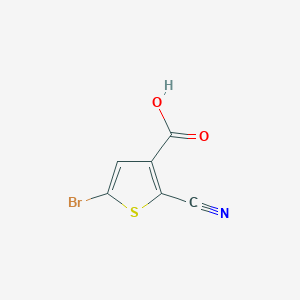
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride](/img/structure/B11766322.png)
